molecular formula C19H20N2OS B2892173 2,11-dimethyl-3-(4-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione CAS No. 1005063-38-6

2,11-dimethyl-3-(4-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

Cat. No. B2892173
CAS RN: 1005063-38-6
M. Wt: 324.44
InChI Key: AATQCYLVVOFJHL-UHFFFAOYSA-N
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Description

2,11-dimethyl-3-(4-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a useful research compound. Its molecular formula is C19H20N2OS and its molecular weight is 324.44. The purity is usually 95%.
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Scientific Research Applications

Chemical Transformations and Syntheses

Research on similar compounds, such as derivatives of benzoxadiazocine and related heterocyclic compounds, reveals a variety of chemical transformations. For instance, unexpected transformations and isomerization processes in certain conditions have been observed, demonstrating the complexity and versatility of these compounds in synthetic chemistry (Sedova, Krivopalov, & Shkurko, 2017). Additionally, methods for synthesizing benzoxadiazocine derivatives through multi-component reactions highlight their potential for generating diverse molecular architectures (Gein, Zamaraeva, Dmitriev, & Nasakin, 2017).

Structural and Tautomeric Studies

Investigations into the structural aspects of related compounds, such as pyrazol-thione derivatives, have shed light on their tautomeric forms and stability in different solvents (Chmutova et al., 2001). These studies are crucial for understanding the physicochemical properties of the compounds, which can affect their reactivity and potential applications.

Bioactivity and Drug Development

Some derivatives of benzoxadiazocine and related structures have been explored for their antifungal and antimicrobial activities. For example, oxadiazole-thione derivatives have shown promising antifungal activity against various pathogenic strains, suggesting their potential in drug development (Nimbalkar et al., 2016). These findings underscore the importance of heterocyclic compounds in the search for new therapeutic agents.

Molecular Docking and Theoretical Studies

Molecular docking studies of similar compounds have provided insights into their interaction with biological targets, further supporting their potential in medicinal chemistry. The antifungal activity of certain derivatives, for instance, has been linked to their binding affinity towards specific enzymes in pathogenic fungi (Nimbalkar et al., 2016).

properties

IUPAC Name

9,13-dimethyl-10-(4-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-12-8-10-14(11-9-12)21-18(23)20-17-13(2)19(21,3)22-16-7-5-4-6-15(16)17/h4-11,13,17H,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATQCYLVVOFJHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C3=CC=CC=C3OC1(N(C(=S)N2)C4=CC=C(C=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,11-dimethyl-3-(4-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

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